BenchChemオンラインストアへようこそ!

Acanthopanaxoside B

Osteoarthritis Chondrocyte Apoptosis Inflammation

Procure Acanthopanaxoside B for targeted chondroprotection studies distinct from adaptogenic eleutheroside extracts. This pure triterpenoid saponin (CAS 915792-03-9) isolates specific anti-apoptotic mechanisms (e.g., Bax/Bcl-2, caspase cascades) in IL-1β-stimulated chondrocytes, eliminating experimental noise inherent to whole Eleutherococcus senticosus extracts. Its unique chemical and chromatographic profile enables orthogonal UPLC-MS/MS method development for plant part authentication and advanced quality control. Ideal for structure-activity relationship studies within the Araliaceae saponin family.

Molecular Formula C61H98O27
Molecular Weight 1263.4 g/mol
Cat. No. B2832731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcanthopanaxoside B
Molecular FormulaC61H98O27
Molecular Weight1263.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O
InChIInChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(24-78-26(2)63)84-50(47(76)43(48)72)80-23-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(3,4)20-28(61)27-10-11-34-58(7)14-13-35(57(5,6)33(58)12-15-60(34,9)59(27,8)17-19-61)85-54-49(37(66)29(64)22-79-54)87-52-45(74)41(70)38(67)30(21-62)82-52/h10,25,28-54,62,64-76H,11-24H2,1-9H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,58-,59+,60+,61-/m0/s1
InChIKeyNYFPVHPLEGGWHZ-DIUPZIBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Acanthopanaxoside B: A Triterpenoid Saponin with Chondroprotective Potential for Sourcing and Research


Acanthopanaxoside B is a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus (also known as Eleutherococcus senticosus or Siberian ginseng), a plant with a long history of use in traditional medicine [1]. It belongs to a class of compounds distinct from the phenylpropanoid glycosides like eleutheroside B and E, which are the standard markers for the plant material [2]. While eleutherosides B and E are well-characterized for adaptogenic and anti-fatigue effects, Acanthopanaxoside B is emerging as a compound of interest for its potential in modulating inflammatory pathways relevant to conditions like osteoarthritis, positioning it as a specialized reagent for targeted research beyond general adaptogen studies.

Why Generic Eleuthero Extracts Cannot Substitute for Acanthopanaxoside B in Mechanistic Osteoarthritis Research


The procurement of a standardized Eleutherococcus senticosus extract, which is typically standardized to eleutherosides B and E [1], is not an equivalent substitute for purified Acanthopanaxoside B in specific research contexts. Eleutherosides B and E are phenylpropanoid and lignan glycosides, while Acanthopanaxoside B is a triterpenoid saponin [2]. This fundamental difference in chemical class and molecular structure translates to distinct pharmacological profiles. Relying on a whole extract or a standard eleutheroside marker would obscure the specific anti-apoptotic and chondroprotective mechanisms that are uniquely attributable to the saponin fraction, as demonstrated in cellular models of osteoarthritis. The quantitative evidence below underscores the need for the pure compound to achieve reproducible and interpretable results in targeted signaling pathway studies.

Quantitative Differentiation of Acanthopanaxoside B: Head-to-Head Evidence for Sourcing Decisions


Acanthopanaxoside B Demonstrates Concentration-Dependent Chondroprotection in an IL-1β-Induced Osteoarthritis Model

In a direct head-to-head comparison against a disease model baseline (IL-1β treatment), Acanthopanaxoside B (ACA-B) exhibited a significant protective effect on primary rat chondrocytes. At a concentration of 1×10⁻⁶ mol·L⁻¹, ACA-B significantly promoted cell proliferation and improved cell viability compared to the model group [1]. Furthermore, the treatment led to a marked reduction in the mRNA and protein levels of pro-apoptotic factors (Bax, Caspase-3, -8, -9) and an increase in the anti-apoptotic factor Bcl-2, indicating a direct modulation of the apoptotic machinery [1]. This evidence establishes a clear, concentration-dependent efficacy against an established in vitro model of osteoarthritis pathology.

Osteoarthritis Chondrocyte Apoptosis Inflammation

Structural Distinction from Eleutherosides B and E: A Class-Level Basis for Differential Activity

Acanthopanaxoside B is fundamentally distinct from the standard marker compounds eleutheroside B (a phenylpropanoid, syringin) and eleutheroside E (a lignan glycoside, syringaresinol diglucoside). Acanthopanaxoside B is a triterpenoid saponin with a molecular weight of 1263.41 g/mol and a complex glycosidic structure [1]. In contrast, eleutheroside B and E have molecular weights of approximately 372.37 g/mol and 742.72 g/mol, respectively. This class-level distinction implies different biosynthetic origins, solubility profiles, and, critically, distinct biological targets and mechanisms of action. While eleutherosides B and E are well-documented for their adaptogenic and neuroprotective effects [2], Acanthopanaxoside B's saponin structure aligns it more closely with other bioactive triterpenes known for immunomodulatory and anti-inflammatory activities.

Phytochemistry Analytical Chemistry Quality Control

Acanthopanaxoside B and Eleutherosides Exhibit Divergent Chromatographic Behavior, Facilitating Targeted Quality Control

Established HPLC methods for the quality control of Eleutherococcus senticosus products are designed to resolve and quantify eleutherosides B and E, which are the pharmacopoeial markers for the plant material [1]. For instance, a validated HPLC method for quantifying these markers in a mixture extract demonstrated linear ranges of 20-160 μg/mL for acanthopanax B and 40-320 μg/mL for acanthopanax E [2]. Acanthopanaxoside B, being a larger and more polar triterpenoid saponin, would exhibit a different retention time under these standard reverse-phase conditions. This analytical divergence is a practical advantage; it means that the purity and identity of Acanthopanaxoside B can be verified orthogonally, ensuring that the compound used in research is not inadvertently contaminated with or misidentified as the more common eleutherosides B or E.

Analytical Method Development HPLC Quality Assurance

Optimal Research and Sourcing Scenarios for Acanthopanaxoside B Based on Validated Evidence


Investigating Saponin-Mediated Chondroprotection in Osteoarthritis

Based on the evidence of Acanthopanaxoside B's ability to protect IL-1β-stimulated chondrocytes from apoptosis [1], this compound is a strong candidate for in vitro studies aimed at elucidating the specific signaling pathways (e.g., Bax/Bcl-2, Caspase cascades) involved in chondrocyte survival. This application is superior to using crude Eleutherococcus extracts or eleutherosides, as it isolates the activity of a specific triterpenoid saponin class member, reducing experimental noise and enabling a clearer understanding of structure-activity relationships within the saponin family for cartilage biology.

Developing Orthogonal Analytical Methods for Eleutherococcus-Derived Product Authentication

Given its distinct chemical and chromatographic properties compared to the standard eleutherosides B and E [2], Acanthopanaxoside B can serve as a secondary or orthogonal marker in advanced quality control. Procurement of a high-purity reference standard of Acanthopanaxoside B enables the development of more specific UPLC-MS/MS or HPLC methods [3] to differentiate between plant parts (e.g., leaf vs. root extracts) or to authenticate products claiming unique saponin profiles, thereby offering a higher degree of analytical specificity for regulatory and research applications.

Expanding the Pharmacological Profiling of Triterpenoid Saponins

The structural classification of Acanthopanaxoside B as a triterpenoid saponin [4] places it within a broad class of natural products known for diverse bioactivities. Its procurement is valuable for systematic studies comparing the biological activities (e.g., anti-inflammatory, immunomodulatory) of this specific glycoside to other structurally related saponins from the Araliaceae family. This facilitates the mapping of structure-activity relationships, which is essential for understanding the contribution of individual saponins to the overall pharmacological effects of complex botanical extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acanthopanaxoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.